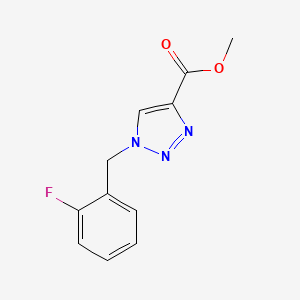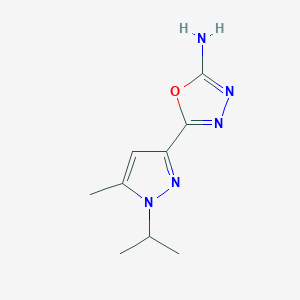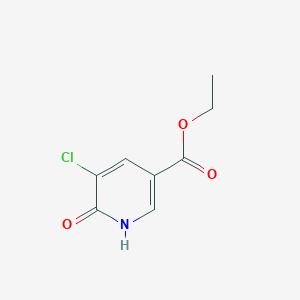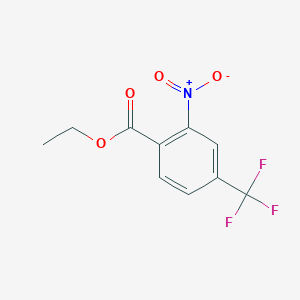
3-Fluoro-2-(pyrrolidin-1-YL)pyridine
Übersicht
Beschreibung
3-Fluoro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the CAS Number: 1133115-40-8 . It has a molecular weight of 166.2 and its IUPAC name is 3-fluoro-2-(1-pyrrolidinyl)pyridine .
Molecular Structure Analysis
The InChI code for 3-Fluoro-2-(pyrrolidin-1-YL)pyridine is 1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 . This code provides a specific standard for molecular structure representation.Physical And Chemical Properties Analysis
3-Fluoro-2-(pyrrolidin-1-YL)pyridine is a solid at room temperature . It has a molecular formula of C9H11FN2 and a molecular weight of 166.2 .Wissenschaftliche Forschungsanwendungen
Applications in Kinase Inhibition and Molecular Docking
- Docking studies involving 3-fluoro-2-(pyrrolidin-1-yl)pyridine derivatives have been instrumental in analyzing the molecular features contributing to high inhibitory activity against c-Met kinase. Quantitative structure–activity relationship (QSAR) methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) have been used to predict biological activities of these inhibitors (Caballero et al., 2011).
Antitumor Activity
- Derivatives of 3-fluoro-2-(pyrrolidin-1-yl)pyridine have shown significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM). They act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis in DMPM cells (Carbone et al., 2013).
Application in Fluorescent Chemosensors
- Pyrrolo[3,4-c]pyridine-based fluorophores demonstrate high selectivity for Fe3+/Fe2+ cation detection. These compounds have been used as 'turn-off' chemosensors for these cations, and applied in imaging Fe3+ in living HepG2 cells (Maity et al., 2018).
Synthesis and Chemical Properties
- Research has focused on the synthesis of 3-fluoro-2-(pyrrolidin-1-yl)pyridine and its derivatives, exploring various synthetic routes and chemical reactions. These studies are crucial for understanding the compound's chemical behavior and potential applications in various fields (Thibault et al., 2003).
Fluorescence Sensing and Imaging Applications
- 3-Fluoro-2-(pyrrolidin-1-yl)pyridine derivatives have been used in designing hydrazones that show fluorescence "turn on" response towards Al3+ ions, with applications in living cells imaging, highlighting their potential in biomedical sensing and imaging (Rahman et al., 2017).
Photophysical Properties in Iridium(III) Complexes
- The compound has been used in studying heteroleptic iridium(III) complexes, where its presence affects electron density distributions, charge transfer performances, and emission color in these complexes. Such research is valuable in understanding and optimizing photophysical properties for various applications (Shang et al., 2014).
Eigenschaften
IUPAC Name |
3-fluoro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-4-3-5-11-9(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXRRBDRRRZNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674810 | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(pyrrolidin-1-YL)pyridine | |
CAS RN |
1133115-40-8 | |
| Record name | 3-Fluoro-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)










